1,3-Diacetylchloramphenicol
Description
1,3-Diacetylchloramphenicol (1,3-DAC) is a semisynthetic derivative of chloramphenicol, a broad-spectrum antibiotic. It is formed by acetylation at the hydroxyl groups of the 1- and 3-positions of chloramphenicol’s propanediol backbone. This modification renders the compound inactive as an antibiotic but highly relevant in biochemical assays, particularly for studying chloramphenicol acetyltransferase (CAT) activity . CAT enzymes, produced by resistant bacteria, acetylate chloramphenicol to inactivate it. 1,3-DAC serves as a terminal product in CAT-mediated reactions, detectable via thin-layer chromatography (TLC) or NMR-based assays . Additionally, 1,3-DAC has been identified in functional metagenomic studies as part of a structural class with modifiable antibacterial properties when further derivatized .
Properties
CAS No. |
10318-17-9 |
|---|---|
Molecular Formula |
C15H16Cl2N2O7 |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
[(2R,3R)-3-acetyloxy-2-[(2,2-dichloroacetyl)amino]-3-(4-nitrophenyl)propyl] acetate |
InChI |
InChI=1S/C15H16Cl2N2O7/c1-8(20)25-7-12(18-15(22)14(16)17)13(26-9(2)21)10-3-5-11(6-4-10)19(23)24/h3-6,12-14H,7H2,1-2H3,(H,18,22)/t12-,13-/m1/s1 |
InChI Key |
RBAMFWWUJRFUPC-CHWSQXEVSA-N |
SMILES |
CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl |
Isomeric SMILES |
CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl |
Canonical SMILES |
CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl |
Other CAS No. |
10318-17-9 |
Synonyms |
1,3-DACP 1,3-diacetylchloramphenicol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The biological and chemical properties of chloramphenicol derivatives depend on the position and type of acyl substitutions. Below is a comparative analysis of 1,3-DAC and key analogs:
Table 1: Comparison of Chloramphenicol Derivatives
Enzymatic Interactions
- Its formation is used to quantify CAT enzyme efficiency .
- 3-Acetylchloramphenicol : A transient intermediate in CAT-mediated acetylation. Retains partial antibiotic activity due to incomplete inactivation .
- 3-(Bromoacetyl)chloramphenicol : Irreversibly inhibits CAT by alkylating the catalytic histidine (e.g., His-195 in E. coli CAT), making it a tool for mechanistic studies .
Antibacterial Activity
- Chloramphenicol : Broad-spectrum activity against Gram-positive and Gram-negative bacteria.
- 1,3-DAC: Lacks antibacterial activity due to acetylation but serves as a precursor for derivatives with restored or modified activity.
Physicochemical Properties
- Solubility: Acylation reduces polarity. 1,3-DAC is less polar than chloramphenicol, impacting its chromatographic mobility (e.g., distinct TLC migration compared to mono-acetylated forms) .
- Stability : Bromoacetyl derivatives (e.g., 3-(Bromoacetyl)chloramphenicol) are more reactive but less stable in aqueous environments due to hydrolytic susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
